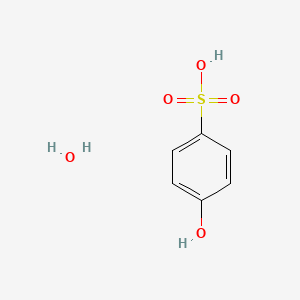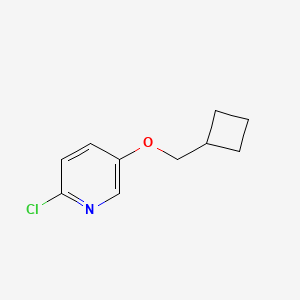
1-(2-Isopropoxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropoxyphenyl)-3-methylbutan-1-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with an isopropoxy group and a 3-methylbutan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-isopropoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-isopropoxyphenylmagnesium bromide with 3-methylbutanone in a Grignard reaction. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer better control over reaction conditions and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isopropoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding alcohol.
Substitution: Substitution reactions result in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropoxyphenyl)-3-methylbutan-1-one has several scientific research applications across different fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2-isopropoxyphenyl)-3-methylbutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropoxyphenyl)ethanone
1-(2-Isopropoxyphenyl)-2,2-dimethylpropan-1-ol
Eigenschaften
IUPAC Name |
3-methyl-1-(2-propan-2-yloxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-13(15)12-7-5-6-8-14(12)16-11(3)4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZITOSQULGXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7934741.png)

![3-methylspiro[2,5-dihydro-1H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one](/img/structure/B7934761.png)







![[2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7934832.png)
![2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine](/img/structure/B7934836.png)


